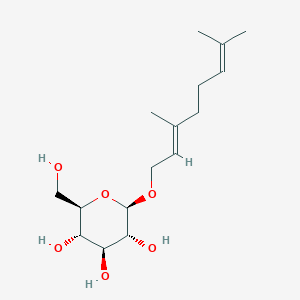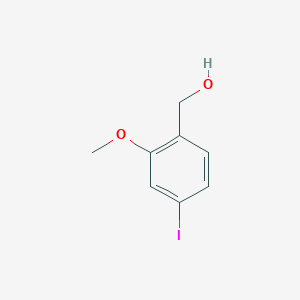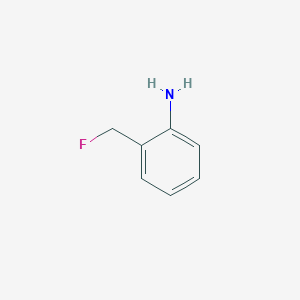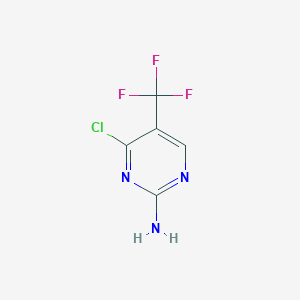
4-Chloro-5-(trifluorométhyl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1201657-24-0. It has a molecular weight of 197.55 and its IUPAC name is 4-chloro-5-(trifluoromethyl)-2-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) and the InChI key is UWPIJBRPRPTDTI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” are not available, it’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .Applications De Recherche Scientifique
Industrie Agrochimique
4-Chloro-5-(trifluorométhyl)pyrimidin-2-amine: est un motif structural clé dans les ingrédients agrochimiques actifs. Ses dérivés, en particulier ceux contenant le groupement trifluorométhylpyridine (TFMP), sont largement utilisés dans la protection des cultures. Plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés, dont beaucoup intègrent le groupe TFMP en raison de ses propriétés physicochimiques uniques qui contribuent à l'efficacité du contrôle des ravageurs .
Développement Pharmaceutique
Plusieurs produits pharmaceutiques contiennent le groupement TFMP, qui est dérivé de composés comme la This compound. Ces composés ont obtenu l'autorisation de mise sur le marché, et bien d'autres sont en cours d'essais cliniques. Le groupe trifluorométhyle est apprécié pour son impact sur l'activité biologique et les propriétés physiques des molécules médicamenteuses .
Médicaments Approuvés par la FDA
Le groupe trifluorométhyle, un composant de la This compound, se retrouve dans de nombreux médicaments approuvés par la FDA. Au cours des 20 dernières années, ce groupe a été présent dans la chimie de 19 médicaments approuvés par la FDA, jouant un rôle crucial en tant que l'un des pharmacophores .
Synthèse Organique
Ce composé sert d'intermédiaire en synthèse organique, en particulier dans la création de produits chimiques organiques fluorés plus complexes. Sa réactivité unique due aux atomes de fluor en fait un élément de construction précieux dans la synthèse de divers composés organiques .
Science des Matériaux
En science des matériaux, les dérivés de la This compound sont utilisés pour étudier l'effet des substitutions chimiques sur les interactions interfaciales. Ceci est particulièrement pertinent dans l'étude des pyrimidines avec des phases stationnaires chromatographiques de membranes artificielles immobilisées (IAM) mimant les phospholipides .
Recherche Fongicide
Le composé est également impliqué dans la conception et la synthèse d'agents fongicides. Ses dérivés sont étudiés pour leur activité fongicide, qui est cruciale pour protéger les cultures des maladies fongiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism.
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its pharmacokinetic behavior .
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIJBRPRPTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620157 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201657-24-0 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

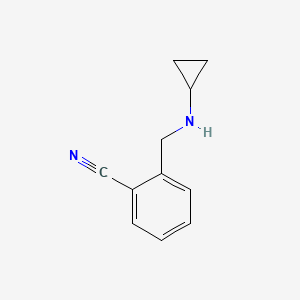
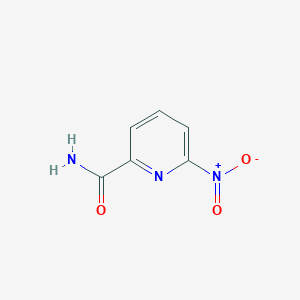

![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
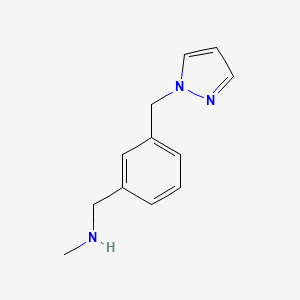
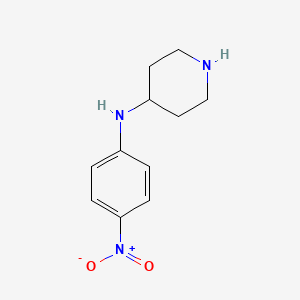
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)

